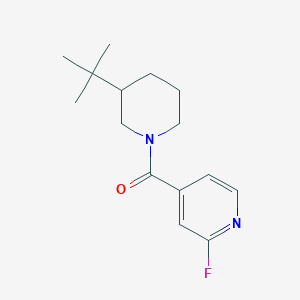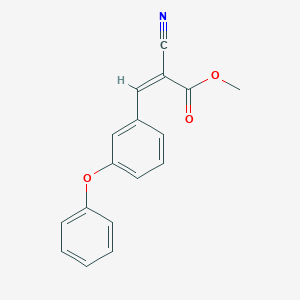![molecular formula C23H17ClN4O2S B2424379 6-(3-(2-clorofenil)-1,2,4-oxadiazol-5-il)-5-metil-3-(4-metilbencil)tieno[2,3-d]pirimidin-4(3H)-ona CAS No. 1326862-20-7](/img/structure/B2424379.png)
6-(3-(2-clorofenil)-1,2,4-oxadiazol-5-il)-5-metil-3-(4-metilbencil)tieno[2,3-d]pirimidin-4(3H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H17ClN4O2S and its molecular weight is 448.93. The purity is usually 95%.
BenchChem offers high-quality 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado el potencial de este compuesto como agente antituberculoso. En un estudio, se sintetizaron y cribaron varios tieno[2,3-d]pirimidin-4(3H)-onas, incluido nuestro compuesto de interés, contra Mycobacterias. Notablemente, algunos de estos compuestos demostraron una actividad antimicobacteriana significativa contra Mycobacterium tuberculosis H37Ra y Mycobacterium bovis BCG. Se encontró que los compuestos activos no eran citotóxicos, lo que sugiere su idoneidad para un mayor desarrollo como agentes antituberculosos .
Actividad Antituberculosa
En resumen, este compuesto multifacético promete ser útil en la lucha contra la tuberculosis y ofrece vías interesantes para futuras investigaciones en diversas disciplinas científicas. Su estructura única y actividad antimicrobiana lo convierten en un valioso candidato para el desarrollo y la exploración de fármacos . 🌟
Mecanismo De Acción
Target of Action
The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
It has been observed that the compound exhibits significantantimycobacterial activity . This suggests that it may interact with key proteins or enzymes in the bacteria, disrupting their normal function and leading to bacterial death.
Biochemical Pathways
Given its antimycobacterial activity, it is likely that it interferes with essential biochemical pathways in mycobacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
The compound has been found to exhibit good antimycobacterial activity, suggesting that it has sufficient bioavailability to reach its target bacteria .
Result of Action
The result of the compound’s action is the inhibition of Mycobacteria growth, leading to their death . This makes the compound a potential candidate for the development of new antitubercular agents .
Análisis Bioquímico
Biochemical Properties
It has been observed that some compounds in the thienopyrimidinones class have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic .
Cellular Effects
Based on the antimycobacterial activity of similar compounds, it can be inferred that it may have an impact on the cellular processes of Mycobacterium species .
Molecular Mechanism
It is likely that it interacts with biomolecules in the cell, possibly inhibiting or activating enzymes, and causing changes in gene expression .
Propiedades
IUPAC Name |
6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O2S/c1-13-7-9-15(10-8-13)11-28-12-25-22-18(23(28)29)14(2)19(31-22)21-26-20(27-30-21)16-5-3-4-6-17(16)24/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWHDOXKZBIACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate](/img/structure/B2424296.png)








![4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2424313.png)
![N-(4-acetylphenyl)-2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2424315.png)



